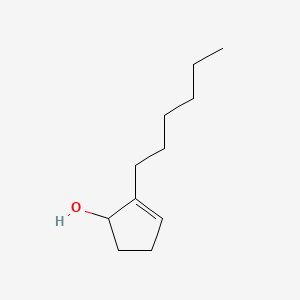
2-Hexylcyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylcyclopent-2-en-1-ol is an organic compound with the molecular formula C11H20O. It is a cyclopentene derivative with a hexyl group attached to the second carbon and a hydroxyl group on the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylcyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with hexylmagnesium bromide in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of thionyl chloride in anhydrous ethanol has been reported as an efficient method for synthesizing derivatives of cyclopent-2-en-1-one, which can then be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hexylcyclopent-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Major Products: The major products formed from these reactions include hexyl-substituted cyclopentanones, cyclopentanes, and various halogenated compounds .
Scientific Research Applications
2-Hexylcyclopent-2-en-1-ol has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Hexylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the cyclopentene ring allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Hexylcyclopentan-1-ol: Similar in structure but lacks the double bond in the cyclopentene ring.
2-Hexylcyclopent-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group.
2-Hexylcyclopent-2-en-1-amine: Contains an amino group instead of a hydroxyl group.
Uniqueness: 2-Hexylcyclopent-2-en-1-ol is unique due to its specific combination of a hexyl group and a hydroxyl group on a cyclopentene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
56239-91-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-hexylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8,11-12H,2-7,9H2,1H3 |
InChI Key |
VESRTLCRBMYPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















